molecular formula C18H17N3O3S2 B2692139 N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-14-4

N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2692139
CAS RN: 864856-14-4
M. Wt: 387.47
InChI Key: JCOCMUGIEAXCGF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DPTA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of thiadiazole and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to interact with GABA receptors, which may contribute to its anxiolytic and anticonvulsant activities.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Moreover, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to decrease the levels of stress hormones such as corticosterone, which may contribute to its antidepressant and anxiolytic activities. Additionally, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which may contribute to its analgesic and anticonvulsant activities.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained in large quantities. Moreover, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to exhibit a range of biological activities, which makes it a versatile tool for investigating various physiological and biochemical processes. However, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, which may limit its potential use in some research fields.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide. One potential area of research is the investigation of its potential use as an anticancer agent. Moreover, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide needs to be further elucidated to fully understand its biological activities. Additionally, the development of more water-soluble derivatives of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide may expand its potential use in various experiments. Finally, the investigation of the potential side effects of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide needs to be conducted to fully evaluate its safety for use in humans.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, or N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, is a versatile compound that has been extensively studied for its biological activities. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities, and has potential applications in various scientific research fields. Although N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has some limitations, its stable and easily synthesized nature makes it a valuable tool for investigating various physiological and biochemical processes. Future research should focus on elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide and investigating its potential use as an anticancer agent.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride to yield N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide. The overall synthesis method is a simple and efficient process that can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities. Moreover, N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has also been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-9-14(15(10-13)24-2)19-16(22)11-25-18-20-17(21-26-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOCMUGIEAXCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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